Non-Selective Cation Channel Blockade: Comparison vs. Niflumic Acid
In inside-out patch clamp recordings from the basolateral membrane of rat exocrine pancreatic cells, flufenamic acid inhibited Ca2+-activated non-selective cation channels with half-maximal inhibition (IC50) of approximately 10 μM. This potency was equivalent to mefenamic acid (IC50 ≈ 10 μM) but was 5-fold greater than niflumic acid, which required an IC50 of approximately 50 μM to achieve the same level of channel blockade. Indomethacin, aspirin, diltiazem, and ibuprofen at 100 μM exhibited no effect [1].
| Evidence Dimension | IC50 for Ca2+-activated non-selective cation channel inhibition |
|---|---|
| Target Compound Data | Flufenamic acid: IC50 ≈ 10 μM |
| Comparator Or Baseline | Mefenamic acid: IC50 ≈ 10 μM; Niflumic acid: IC50 ≈ 50 μM; Indomethacin/aspirin/diltiazem/ibuprofen: no effect at 100 μM |
| Quantified Difference | Flufenamic acid is 5-fold more potent than niflumic acid; flufenamic acid and mefenamic acid are equipotent |
| Conditions | Inside-out patch clamp; basolateral membrane of rat exocrine pancreatic cells |
Why This Matters
This direct potency comparison informs selection when experimental protocols require maximal non-selective cation channel blockade at lower compound concentrations.
- [1] Gögelein H, Dahlem D, Englert HC, Lang HJ. Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas. FEBS Letters. 1990;268(1):79-82. View Source
